![molecular formula C23H15BrN4O4 B2852622 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326877-35-3](/img/new.no-structure.jpg)
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H15BrN4O4 and its molecular weight is 491.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives or substituted benzamides.
- Step 2 : Introduction of the oxadiazole moiety through condensation of hydrazides with carboxylic acid derivatives, often using phosphorus oxychloride (POCl₃) as a cyclizing agent.
- Step 3 : Coupling of the bromophenyl and methoxyphenyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ or NaH. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the quinazoline, oxadiazole, and substituents. Aromatic protons and methoxy groups are key markers.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ~471 g/mol for C₂₁H₁₉BrN₄O₄) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for quinazoline-dione, C-N-O vibrations for oxadiazole).
- HPLC : Ensures purity (>95%) via reverse-phase methods .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity.
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods.
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Systematically modify the bromophenyl (e.g., halogen substitution) and methoxyphenyl groups (e.g., ethoxy, hydroxyl) to evaluate effects on potency.
- Oxadiazole Replacement : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole moieties to assess ring size and heteroatom influence.
- Pharmacokinetic Profiling : Measure logP (octanol-water partition) to correlate hydrophobicity with membrane permeability. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like topoisomerases or PARP .
Q. What experimental strategies address low aqueous solubility during in vivo testing?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 or cyclodextrin-based formulations for preclinical studies.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility, which hydrolyze in vivo to the active form.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability. Validate via dynamic light scattering (DLS) and in vitro release assays .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Enzyme Kinetics : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots for enzyme targets (e.g., dihydrofolate reductase).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to purified proteins.
- Cellular Pathway Analysis : Western blotting or qPCR to assess downstream effects (e.g., apoptosis markers like caspase-3, Bcl-2) in treated cell lines .
Q. What computational methods support the design of derivatives with enhanced selectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., using GROMACS) to evaluate binding stability over 50–100 ns trajectories.
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications.
- ADMET Prediction : Use tools like SwissADME to predict absorption, metabolism, and toxicity profiles early in design .
属性
CAS 编号 |
1326877-35-3 |
---|---|
分子式 |
C23H15BrN4O4 |
分子量 |
491.301 |
IUPAC 名称 |
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O4/c1-31-17-8-6-16(7-9-17)28-22(29)18-10-5-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-3-2-4-15(24)11-13/h2-12H,1H3,(H,25,30) |
InChI 键 |
IMBVXSAYQLROBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。